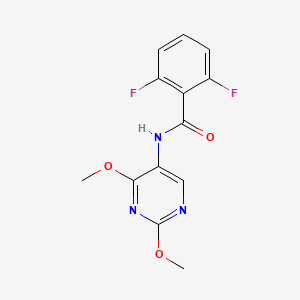

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O3/c1-20-12-9(6-16-13(18-12)21-2)17-11(19)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMTWWONJDFZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-(2,4-Dimethoxypyrimidin-5-yl)-2,6-Difluorobenzamide

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- 2,4-Dimethoxypyrimidin-5-amine : A methoxy-substituted pyrimidine bearing an amino group at position 5.

- 2,6-Difluorobenzoyl chloride : The activated form of 2,6-difluorobenzoic acid.

The convergent synthesis strategy involves:

Synthesis of 5-Amino-2,4-dimethoxypyrimidine

Cyclization and Methylation

A two-step protocol adapted from dimethoxypyrimidine synthesis methodologies is employed:

Step 1: Cyclization

Ethyl cyanoacetate and urea undergo cyclization in the presence of sodium ethoxide to yield 4-amino-2,6-dihydroxypyrimidine. Modifying the reaction stoichiometry and temperature (65–80°C) directs substitution patterns, favoring 5-amino intermediates.

Step 2: Methylation

The hydroxyl groups at positions 2 and 4 are methylated using methyl iodide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF). Optimal conditions (60–80°C for 8–10 hours) achieve >85% yield of 2,4-dimethoxy-5-nitropyrimidine, which is subsequently reduced to the amine via catalytic hydrogenation (Pd/C, H₂).

Reaction Scheme

$$

\text{Ethyl cyanoacetate} + \text{Urea} \xrightarrow{\text{NaOEt}} \text{4-Amino-2,6-dihydroxypyrimidine} \xrightarrow{\text{CH₃I, TBAB}} \text{2,4-Dimethoxy-5-nitropyrimidine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Amino-2,4-dimethoxypyrimidine}

$$

Alternative Pathway: Direct Amination

5-Chloro-2,4-dimethoxypyrimidine undergoes nucleophilic amination with aqueous ammonia (120°C, 24 hours) to yield the 5-amino derivative. This method avoids nitro intermediates but requires stringent control of chloro precursor purity.

Synthesis of 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to produce the acyl chloride in >95% yield. Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions.

Amide Bond Formation

The coupling of 5-amino-2,4-dimethoxypyrimidine and 2,6-difluorobenzoyl chloride is achieved using two primary methods:

Method A: Schotten-Baumann Conditions

The amine is dissolved in aqueous NaOH (10%), and the acyl chloride is added dropwise at 0–5°C. The reaction proceeds with vigorous stirring for 2 hours, yielding the crude product, which is recrystallized from ethanol (70% yield).

Method B: Coupling Reagent-Mediated Synthesis

Employing ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enhances efficiency. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours, achieving 90% yield.

Reaction Scheme

$$

\text{5-Amino-2,4-dimethoxypyrimidine} + \text{2,6-Difluorobenzoyl chloride} \xrightarrow{\text{EDCI/HOBt}} \text{this compound}

$$

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | EDCI/HOBt |

|---|---|---|

| Yield (%) | 70 | 90 |

| Reaction Time (h) | 2 | 12 |

| Scalability | Moderate | High |

| Byproduct Formation | Moderate | Low |

The EDCI/HOBt method is preferred for industrial-scale production due to superior reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with different functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide is under investigation for its potential therapeutic applications. Studies suggest it may interact with various biological targets such as enzymes and receptors involved in disease processes. Its ability to inhibit enzyme activity and modulate receptor functions makes it a candidate for drug development.

2. Biological Research

The compound serves as a valuable tool in biological studies focused on enzyme inhibition and receptor binding assays. Its structural characteristics allow researchers to explore its mechanism of action at the molecular level.

3. Agricultural Applications

Due to its anticipated insecticidal and antifungal properties, this compound shows promise as an agrochemical. Research indicates that compounds with similar structures exhibit significant bioactivities against pests and fungi. For instance, derivatives have demonstrated effectiveness against various agricultural pests and pathogens.

Case Studies and Research Findings

Recent studies have evaluated the bioactivity of similar pyrimidine derivatives:

- Antifungal Activity : Research demonstrated that certain pyrimidine derivatives exhibited good antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, compounds showed inhibition rates exceeding 80% at specific concentrations .

- Insecticidal Activity : Insecticidal tests revealed moderate activities against pests like Spodoptera frugiperda and Mythimna separata, indicating potential use in pest management strategies .

- Anticancer Properties : Some derivatives displayed anticancer activities against various cancer cell lines (e.g., PC3, K562), suggesting further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) improve solubility but may reduce electrophilicity compared to electron-withdrawing groups (Cl, F), which enhance reactivity and target binding .

- Fluorine Positioning : 2,6-Difluoro substitution on benzamide is conserved in many analogs (e.g., diflubenzuron, teflubenzuron), suggesting its role in optimizing steric fit with biological targets .

Antifungal/Antibacterial Activity

- Pyrimidine-Based Analogs (e.g., 4h–4m) : Exhibit moderate to high antifungal activity depending on substituents. For example, 4j (5-bromo, 2-chloro pyrimidine) shows enhanced activity due to bromine’s electronegativity, whereas methoxy-substituted 4h has lower potency .

- Benzoylurea Derivatives (e.g., Diflubenzuron) : Inhibit chitin synthesis in insects and fungi, leveraging urea’s hydrogen-bonding capacity. The absence of urea in this compound suggests a distinct mechanism, possibly targeting pyrimidine-dependent enzymes .

Insecticidal Activity

- Teflubenzuron and Hexaflumuron : Broad-spectrum insecticides with LC₅₀ values in the ppm range. Their dichloro/difluoro substitutions enhance membrane penetration and target affinity .

Environmental and Regulatory Profiles

- Environmental Hazard : Diflubenzuron and teflubenzuron are classified as marine pollutants (UN3082) due to persistence and toxicity to aquatic organisms . The target compound’s methoxy groups may reduce bioaccumulation risks, though empirical data are lacking.

- Regulatory Status : Benzoylurea pesticides (e.g., diflubenzuron) are widely approved but face restrictions in the EU due to ecotoxicity. Pyrimidine-based compounds may offer safer alternatives pending further studies .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 295.24 g/mol

- CAS Number : 1448071-36-0

The presence of two methoxy groups on the pyrimidine ring and difluoro substitutions on the benzamide moiety contribute to its unique chemical reactivity and biological interactions.

This compound acts primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate interaction and catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

- Inhibition of FtsZ Protein : The difluorobenzamide motif has been shown to enhance binding to FtsZ proteins, which are critical for bacterial cell division. This interaction leads to inhibition of bacterial growth and has implications for developing antibacterial agents .

- Cytotoxicity Studies : Preliminary studies have demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. These effects are likely due to the compound's ability to disrupt cellular processes essential for tumor cell survival .

Potential Applications in Agriculture

This compound is also being explored for its potential use as a pesticide due to its anticipated insecticidal and antifungal properties. Its structural features may enhance its binding affinity to biological targets involved in pest metabolism .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.